(Rac)-PF-998425

Descripción

Propiedades

IUPAC Name |

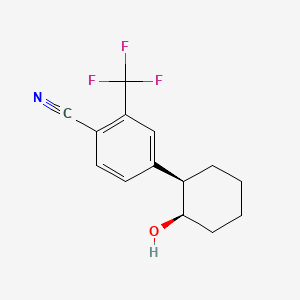

4-[(1R,2R)-2-hydroxycyclohexyl]-2-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO/c15-14(16,17)12-7-9(5-6-10(12)8-18)11-3-1-2-4-13(11)19/h5-7,11,13,19H,1-4H2/t11-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENRRRXHFQYXDW-DGCLKSJQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076225-27-8 |

Source

|

| Record name | PF-998425 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1076225278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-998425 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PF-998425 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OY0E00K11M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Rac)-PF-998425: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-PF-998425, with the chemical name 4-((1R,2R)-2-Hydroxycyclohexyl)-2-(trifluoromethyl)benzonitrile, is a potent and selective non-steroidal androgen receptor (AR) antagonist.[1] Developed for dermatological applications such as the control of sebum production and the treatment of androgenetic alopecia, this molecule has demonstrated significant in vivo activity. A key feature of its design is its rapid systemic metabolism, which mitigates the risk of undesirable systemic side effects. This technical guide provides an in-depth overview of the discovery, synthesis, biological activity, and relevant experimental protocols for this compound.

Quantitative Biological Data

The biological activity and pharmacokinetic parameters of this compound and its individual enantiomers have been characterized through a series of in vitro and in vivo studies.

| Compound | AR Binding Assay IC50 (nM) | Cellular Assay IC50 (nM) | Selectivity vs. Progesterone Receptor IC50 (µM) |

| This compound | 26 | 90 | > 10 |

| (-)-PF-998425 ((1R,2R)-enantiomer) | 37 | 43 | Not Reported |

| (+)-PF-998425 ((1S,2S)-enantiomer) | Inactive | Inactive | Not Reported |

Table 1: In Vitro Biological Activity of this compound and its Enantiomers. [1]

| Species | Route of Administration | Mean Systemic Plasma Clearance (mL/min)/kg | Mean Apparent Volume of Distribution at Steady State (L/kg) | Mean Terminal Phase Half-life (h) |

| Dog | Intravenous | 40 | 6.5 | 2.6 |

Table 2: In Vivo Pharmacokinetic Parameters of PF-998425. [2]

| Species | Microsomal Half-life (t1/2) (min) | Intrinsic Clearance (CLint) (µL/min)/mg protein |

| Rat | 4 | 350 |

Table 3: In Vitro Metabolic Stability of PF-998425 in Rat Liver Microsomes. [2]

Signaling Pathway

This compound functions as a competitive antagonist of the androgen receptor. In the canonical androgen signaling pathway, androgens such as testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding event triggers a conformational change, leading to the dissociation of heat shock proteins (HSPs), dimerization of the receptor, and its translocation into the nucleus. Within the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes responsible for androgenic effects. This compound competitively binds to the ligand-binding domain of the AR, preventing the binding of endogenous androgens and thereby inhibiting this signaling cascade.

Caption: Androgen Receptor Signaling Pathway and Mechanism of Action of this compound.

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through multiple routes. Below is a detailed protocol for one of the reported synthetic schemes.

Caption: Synthetic Workflow for this compound.

Step 1: Synthesis of 4-(1-hydroxycyclohexyl)-2-(trifluoromethyl)benzonitrile

-

Dissolve 4-iodo-2-(trifluoromethyl)benzonitrile in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the reaction mixture, maintaining the temperature at -78 °C.

-

Stir the mixture at this temperature for 30 minutes.

-

Add a solution of cyclohexanone in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the tertiary alcohol.

Step 2: Synthesis of 4-(cyclohex-1-en-1-yl)-2-(trifluoromethyl)benzonitrile

-

Dissolve the tertiary alcohol from Step 1 in trifluoroacetic acid (TFA) at room temperature.

-

Stir the reaction mixture for 1-2 hours.

-

Carefully pour the reaction mixture into a mixture of ice and saturated aqueous sodium bicarbonate solution to neutralize the acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the olefin.

Step 3 & 4: Synthesis of this compound

-

The olefin can be converted to the racemic cis-diol via epoxidation followed by hydrogenation. A detailed procedure for the asymmetric epoxidation followed by hydrogenation to yield the specific (-)-enantiomer is reported in the primary literature. For the racemic mixture, a standard epoxidation (e.g., with m-CPBA) followed by hydrogenation (e.g., with H2 over Pd/C) would yield a mixture of diastereomers that would require separation.

Note: The primary literature focuses on an asymmetric synthesis to obtain the active (-)-enantiomer. The above-described route is a plausible pathway to the racemic precursor.

Androgen Receptor Competitive Binding Assay

This protocol is based on standardized methods for assessing the binding affinity of a test compound to the androgen receptor using rat prostate cytosol.[3][4][5][6]

Caption: Workflow for the Androgen Receptor Competitive Binding Assay.

Materials:

-

Rat ventral prostate cytosol (source of androgen receptor)

-

[3H]-R1881 (methyltrienolone) as the radioligand

-

Unlabeled R1881 (for determining non-specific binding and as a positive control)

-

This compound (test compound)

-

Assay Buffer (e.g., TEGD buffer: Tris-HCl, EDTA, DTT, glycerol)

-

Hydroxylapatite (HAP) slurry (for separating bound and free ligand)

-

Scintillation cocktail

-

Glass test tubes, pipettes, refrigerated centrifuge, scintillation counter

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., ethanol or DMSO).

-

Prepare working solutions of [3H]-R1881 and unlabeled R1881 in assay buffer. The final concentration of [3H]-R1881 in the assay is typically around 1 nM.

-

Thaw the rat prostate cytosol on ice immediately before use. The protein concentration should be optimized to ensure that less than 10% of the total radioligand is bound.

-

-

Assay Setup:

-

Set up triplicate tubes for total binding (containing [3H]-R1881 and cytosol), non-specific binding (containing [3H]-R1881, cytosol, and a saturating concentration of unlabeled R1881, e.g., 100-fold molar excess), and for each concentration of the test compound.

-

Add the assay buffer, the test compound or unlabeled R1881, and the [3H]-R1881 to the respective tubes.

-

Initiate the binding reaction by adding the cytosol to all tubes.

-

-

Incubation:

-

Vortex the tubes gently and incubate at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Add ice-cold HAP slurry to each tube to adsorb the receptor-ligand complexes.

-

Incubate on ice for 15-20 minutes with occasional vortexing.

-

Centrifuge the tubes at a low speed (e.g., 1,500 x g) for 5-10 minutes at 4°C to pellet the HAP.

-

Aspirate the supernatant containing the free radioligand.

-

Wash the HAP pellet multiple times with wash buffer to remove any remaining free radioligand.

-

-

Quantification:

-

Resuspend the final HAP pellet in a suitable solvent (e.g., ethanol).

-

Transfer the suspension to a scintillation vial, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Androgen Receptor Functional Antagonist Assay

This protocol describes a cell-based assay to determine the functional antagonist activity of this compound using a human prostate cancer cell line (LNCaP) and a luciferase reporter gene.[7][8][9][10]

Caption: Workflow for the Androgen Receptor Functional Antagonist Assay.

Materials:

-

LNCaP human prostate cancer cell line

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Charcoal-stripped FBS (to remove endogenous steroids)

-

Androgen Response Element (ARE)-luciferase reporter plasmid

-

Renilla luciferase plasmid (for normalization of transfection efficiency)

-

Transfection reagent (e.g., Lipofectamine)

-

Dihydrotestosterone (DHT) as the AR agonist

-

This compound (test compound)

-

96-well cell culture plates

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture LNCaP cells in standard growth medium until they reach 70-80% confluency.

-

For the assay, seed the cells into 96-well plates in a medium containing charcoal-stripped FBS to minimize background AR activation.

-

Co-transfect the cells with the ARE-luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Allow the cells to recover and express the reporter genes for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the assay medium.

-

Aspirate the transfection medium from the cells and add the medium containing the different concentrations of the test compound.

-

To induce AR activity, add a constant concentration of DHT (typically the EC50 or EC80 concentration for luciferase induction) to all wells except the negative control.

-

Include appropriate controls: vehicle control (no compound, no DHT), agonist control (DHT only), and a positive control antagonist if available.

-

Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.

-

-

Luciferase Assay:

-

Aspirate the medium from the wells and wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells by adding the passive lysis buffer from the dual-luciferase assay kit.

-

Transfer the cell lysates to a white, opaque 96-well plate suitable for luminescence measurements.

-

Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the dual-luciferase assay kit instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in cell number and transfection efficiency.

-

Calculate the percentage of inhibition of DHT-induced luciferase activity for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by non-linear regression analysis.

-

Conclusion

This compound is a well-characterized non-steroidal androgen receptor antagonist with a promising profile for topical applications. Its discovery was guided by a rational design approach to create a potent and selective molecule with favorable pharmacokinetic properties to minimize systemic exposure. The synthetic routes and biological evaluation methods detailed in this guide provide a comprehensive resource for researchers in the fields of medicinal chemistry and androgen-related drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdn.graphpad.com [cdn.graphpad.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. epa.gov [epa.gov]

- 6. epa.gov [epa.gov]

- 7. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Cancer Effect of Lambertianic Acid by Inhibiting the AR in LNCaP Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prostate Cancer Cells Tolerate a Narrow Range of Androgen Receptor Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of prostate cancer cell growth by second-site androgen receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-PF-998425 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-PF-998425 is a potent and selective nonsteroidal androgen receptor (AR) antagonist. This document provides a comprehensive overview of its chemical structure, properties, and biological activity. It is crucial to note that while the initial inquiry suggested this compound is a dopamine D2/D3 receptor partial agonist, extensive scientific literature definitively identifies it as an androgen receptor antagonist. This guide will focus on its established mechanism of action.

Chemical Structure and Properties

This compound is a racemic mixture. The biologically active enantiomer is (-)-4-((1R,2R)-2-hydroxycyclohexyl)-2-(trifluoromethyl)benzonitrile, also known as PF-998425.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-(2-hydroxycyclohexyl)-2-(trifluoromethyl)benzonitrile | [1] |

| Molecular Formula | C₁₄H₁₄F₃NO | |

| Molecular Weight | 269.26 g/mol | |

| CAS Number | 1076225-26-7 | |

| Appearance | White to off-white solid | |

| SMILES String | FC(F)(F)c1cc(ccc1C#N)C1CCCCC1O |

Pharmacological Properties

This compound functions by competitively binding to the androgen receptor, thereby inhibiting the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This blockade prevents the conformational changes in the AR that are necessary for its translocation to the nucleus and subsequent regulation of gene expression.

Table 2: Pharmacological Data for PF-998425 (the active enantiomer)

| Parameter | Value | Assay Type | Reference |

| IC₅₀ (AR Binding) | 26 nM | Androgen Receptor Binding Assay | |

| IC₅₀ (Cellular) | 90 nM | Androgen Receptor Cellular Assay | |

| IC₅₀ (Progesterone Receptor) | >10,000 nM | Receptor Binding Assay |

Experimental Protocols

Androgen Receptor Competitive Binding Assay (Representative Protocol)

This protocol is a representative method for determining the binding affinity of a compound to the androgen receptor using a competitive binding assay with a radiolabeled androgen.

Materials:

-

Rat prostate cytosol (source of androgen receptors)

-

[³H]-R1881 (methyltrienolone) as the radioligand

-

Test compound (e.g., PF-998425)

-

Wash buffer (e.g., Tris-HCl buffer)

-

Scintillation cocktail

-

96-well plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the test compound dilutions, a fixed concentration of [³H]-R1881, and the rat prostate cytosol.

-

Incubate the plate to allow for competitive binding to reach equilibrium.

-

Separate the bound from the free radioligand. This can be achieved by methods such as filtration or dextran-coated charcoal adsorption.

-

Add scintillation cocktail to the wells containing the bound radioligand.

-

Measure the radioactivity in each well using a scintillation counter.

-

The IC₅₀ value is calculated by determining the concentration of the test compound that inhibits 50% of the specific binding of [³H]-R1881.

Androgen Receptor Cellular Assay (Representative Protocol)

This protocol describes a method to assess the functional antagonist activity of a compound on the androgen receptor in a cellular context using a reporter gene assay.

Materials:

-

A human cell line expressing the androgen receptor (e.g., LNCaP).

-

A reporter plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase).

-

Transfection reagent.

-

Dihydrotestosterone (DHT) as the AR agonist.

-

Test compound (e.g., PF-998425).

-

Cell culture medium and reagents.

-

Luciferase assay system.

-

Luminometer.

Procedure:

-

Seed the cells in a multi-well plate.

-

Transfect the cells with the ARE-luciferase reporter plasmid.

-

After an appropriate incubation period, treat the cells with a fixed concentration of DHT in the presence of varying concentrations of the test compound.

-

Incubate the cells for a period sufficient to allow for gene expression (e.g., 24-48 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

The IC₅₀ value is determined as the concentration of the test compound that causes a 50% reduction in the DHT-induced luciferase activity.

Signaling Pathways and Mechanisms of Action

Androgen Receptor Antagonism by this compound

The following diagram illustrates the mechanism of action of an androgen receptor antagonist like PF-998425. In the absence of an antagonist, androgens bind to the AR, leading to its activation and the transcription of target genes. PF-998425 competitively binds to the AR, preventing androgen binding and subsequent downstream signaling.

Caption: Mechanism of Androgen Receptor Antagonism by this compound.

Clarification: Dopamine D2/D3 Receptor Partial Agonist Pathway (Incorrect for PF-998425)

For clarity and to address the initial query, the following diagram illustrates the distinct signaling pathway of a dopamine D2/D3 receptor partial agonist. This mechanism is fundamentally different from that of this compound. Partial agonists bind to the receptor and elicit a response that is lower than that of a full agonist.

Caption: General Signaling Pathway of a Dopamine D2/D3 Partial Agonist.

Conclusion

This compound is a well-characterized nonsteroidal androgen receptor antagonist with potent in vitro activity. Its mechanism of action involves the direct competitive inhibition of the androgen receptor, leading to a blockade of androgen-mediated signaling. The initial classification as a dopamine D2/D3 receptor partial agonist is incorrect. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development, particularly those focused on androgen-related pathologies.

References

(Rac)-PF-998425 Enantiomers and Racemic Mixture: An In-depth Technical Guide

Disclaimer: Extensive literature searches have been conducted to gather information on (Rac)-PF-998425 and its enantiomers in the context of dopamine receptors. The search results consistently characterize these compounds as potent and selective non-steroidal androgen receptor (AR) antagonists. There is currently no publicly available scientific literature detailing any investigation or activity of this compound, (+)-PF-998425, or (-)-PF-998425 on dopamine receptors. Therefore, this guide focuses on their established pharmacology as androgen receptor antagonists. A general overview of standard experimental protocols for dopamine receptor analysis is provided separately for informational purposes.

Core Subject: this compound and its Enantiomers as Androgen Receptor Antagonists

This compound, and its more active enantiomer (-)-PF-998425 (4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile), are novel non-steroidal androgen receptor (AR) antagonists.[1] They have been developed for dermatological indications such as sebum control and the treatment of androgenetic alopecia.[1] The rationale behind their design includes high potency and selectivity for the AR, coupled with rapid systemic metabolism to minimize the risk of systemic side effects.[1]

Data Presentation: Quantitative Pharmacological Data

The following table summarizes the in vitro activity of the racemic mixture and the individual enantiomers of PF-998425 as androgen receptor antagonists.

| Compound | AR Binding Assay IC50 (nM) | Cellular Assay IC50 (nM) | Progesterone Receptor Affinity IC50 (nM) |

| This compound | 26 | 90 | >10,000 |

| (-)-PF-998425 | 37 | 43 | >10,000 |

| (+)-PF-998425 | Not Reported | Not Reported | Not Reported |

Data sourced from multiple commercial suppliers and publications.[2][3]

Mechanism of Action of PF-998425 as an Androgen Receptor Antagonist

As a non-steroidal androgen receptor antagonist, PF-998425 functions by competitively inhibiting the binding of endogenous androgens, such as testosterone and dihydrotestosterone (DHT), to the ligand-binding domain of the androgen receptor. This prevents the conformational changes required for receptor activation, subsequent translocation to the nucleus, and modulation of androgen-responsive gene transcription.

Caption: Competitive antagonism of the androgen receptor by this compound.

Experimental Protocols: Androgen Receptor Assays

Androgen Receptor Binding Assay (Radioligand Competition)

This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Objective: To determine the binding affinity (IC50) of this compound and its enantiomers for the androgen receptor.

Materials:

-

Androgen receptor source (e.g., protein extract from cells overexpressing AR).

-

Radioligand: [3H]-Mibolerone or other suitable high-affinity radiolabeled androgen.

-

Test compounds: this compound, (-)-PF-998425, (+)-PF-998425.

-

Non-specific binding control: A high concentration of a non-radiolabeled androgen (e.g., unlabeled Mibolerone).

-

Assay buffer.

-

Scintillation fluid and counter.

Procedure:

-

A constant concentration of the androgen receptor and the radioligand are incubated in the assay buffer.

-

Increasing concentrations of the test compound are added to compete for binding.

-

A parallel incubation is performed with a high concentration of a non-labeled androgen to determine non-specific binding.

-

After reaching equilibrium, the bound and free radioligand are separated (e.g., by filtration).

-

The amount of bound radioactivity is quantified using a scintillation counter.

-

The IC50 value is calculated as the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Androgen Receptor Cellular Assay

This assay measures the functional consequence of AR binding, such as the modulation of gene transcription.

Objective: To determine the functional antagonist potency (IC50) of this compound and its enantiomers.

Materials:

-

A suitable cell line (e.g., PC-3) co-transfected with an androgen receptor expression vector and a reporter gene construct (e.g., luciferase) under the control of an androgen-responsive promoter.

-

Androgen agonist (e.g., R1881).

-

Test compounds.

-

Cell culture medium and reagents.

-

Luciferase assay reagent and luminometer.

Procedure:

-

Cells are plated in a multi-well format.

-

Cells are treated with a constant concentration of the androgen agonist to stimulate reporter gene expression.

-

Concurrently, cells are treated with increasing concentrations of the test compound.

-

After an appropriate incubation period, the cells are lysed.

-

The luciferase assay reagent is added, and the resulting luminescence is measured using a luminometer.

-

The IC50 value is calculated as the concentration of the test compound that inhibits 50% of the agonist-induced reporter gene expression.

General Methodologies for Dopamine Receptor Research

While there is no evidence of PF-998425 interacting with dopamine receptors, the following section provides an overview of standard experimental protocols for researchers interested in investigating potential dopaminergic activity of novel compounds.

Dopamine Receptor Signaling Pathways

Dopamine receptors are G-protein coupled receptors (GPCRs) classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).

Caption: Canonical G-protein signaling pathways for D1-like and D2-like dopamine receptors.

Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of a test compound for the dopamine D2 receptor.

Materials:

-

D2 receptor source: Membranes from cells expressing the human D2 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]-Spiperone or [3H]-Raclopride.

-

Test compound.

-

Non-specific binding control: Haloperidol or another suitable D2 antagonist at a high concentration.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Glass fiber filters and a cell harvester.

-

Scintillation fluid and counter.

Procedure:

-

In a 96-well plate, incubate the D2 receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

For determining non-specific binding, a separate set of wells will contain the membranes, radioligand, and a saturating concentration of the non-specific control (e.g., 10 µM haloperidol).

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Generate a competition curve and calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Experimental Protocol: β-Arrestin Recruitment Assay

This assay is used to investigate G-protein independent signaling or to assess biased agonism.

Objective: To measure the ability of a test compound to promote the recruitment of β-arrestin to a dopamine receptor.

Methodology Example (Enzyme Complementation Assay, e.g., PathHunter):

-

Assay Principle: The dopamine receptor is fused to a small fragment of an enzyme, and β-arrestin is fused to the larger, complementing fragment. Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active enzyme that generates a detectable signal (e.g., chemiluminescence).

-

Cell Culture: Use a cell line stably expressing the dopamine receptor-enzyme fragment fusion and the β-arrestin-enzyme fragment fusion.

-

Procedure: a. Plate the cells in a 384-well plate and incubate for 18-24 hours. b. Treat the cells with varying concentrations of the test compound. Include a known agonist as a positive control. c. Incubate at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment. d. Add the enzyme substrate according to the manufacturer's protocol. e. Measure the signal (e.g., chemiluminescence) using a plate reader. f. Plot the signal as a function of compound concentration to generate a dose-response curve and determine the EC50 and Emax values.

Caption: A typical workflow for a β-arrestin recruitment assay.

References

- 1. Rational design and synthesis of 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile (PF-998425), a novel, nonsteroidal androgen receptor antagonist devoid of phototoxicity for dermatological indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

(Rac)-PF-998425: A Technical Guide to its Androgen Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

(Rac)-PF-998425 has emerged as a significant non-steroidal androgen receptor (AR) antagonist. This technical guide provides an in-depth analysis of its selectivity for the androgen receptor, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Selectivity Profile

This compound and its more active enantiomer, PF-998425, demonstrate potent and selective antagonism of the androgen receptor. The following tables summarize the key quantitative data regarding their binding affinity and functional activity.

| Compound | Assay Type | Parameter | Value (nM) |

| This compound | AR Binding Assay | IC50 | 26 |

| AR Cellular Assay | IC50 | 90 | |

| PF-998425 | AR Binding Assay | IC50 | 37 |

| AR Cellular Assay | IC50 | 43 | |

| Progesterone Receptor Binding | IC50 | >10,000 |

Table 1: Binding Affinity and Functional Activity of this compound and PF-998425 for the Androgen Receptor.[1][2][3][4]

The data clearly indicates that both the racemic mixture and the active enantiomer are potent antagonists of the androgen receptor, with IC50 values in the nanomolar range.[1][2][3][4] Importantly, PF-998425 exhibits high selectivity for the androgen receptor over the progesterone receptor, with an IC50 value greater than 10,000 nM for the latter.[3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the androgen receptor selectivity of this compound.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor.

Materials:

-

Receptor Source: Cytosol from rat prostate tissue.

-

Radioligand: [3H]-R1881 (a potent synthetic androgen).

-

Test Compound: this compound or PF-998425.

-

Buffers and Reagents: TEDG buffer (Tris-HCl, EDTA, DTT, glycerol), scintillation cocktail.

-

Apparatus: 96-well filter plates, scintillation counter.

Procedure:

-

Preparation of Prostate Cytosol: Rat prostates are homogenized in ice-cold TEDG buffer. The homogenate is then centrifuged at high speed to pellet cellular debris, and the resulting supernatant (cytosol) containing the androgen receptor is collected.

-

Competition Reaction: In a 96-well plate, a fixed concentration of [3H]-R1881 is incubated with varying concentrations of the test compound in the presence of the prostate cytosol.

-

Incubation: The reaction mixture is incubated at 4°C for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Radioligand: The mixture is transferred to a filter plate, where the receptor-bound radioligand is trapped on the filter, and the unbound radioligand is washed away.

-

Quantification: Scintillation cocktail is added to each well, and the amount of radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-R1881 (IC50) is calculated.

Androgen Receptor Cellular Assay (Reporter Gene Assay)

This assay measures the functional ability of a compound to antagonize androgen receptor-mediated gene transcription.

Materials:

-

Cell Line: A human cell line (e.g., CHO-K1) co-transfected with a human androgen receptor expression vector and a reporter plasmid containing an androgen-responsive element (ARE) linked to a luciferase reporter gene.

-

Agonist: A known androgen receptor agonist, such as dihydrotestosterone (DHT) or R1881.

-

Test Compound: this compound or PF-998425.

-

Cell Culture Reagents: Cell culture medium, fetal bovine serum, antibiotics.

-

Luciferase Assay Reagents: Luciferase substrate.

-

Apparatus: 96-well cell culture plates, luminometer.

Procedure:

-

Cell Plating: The transfected cells are seeded into 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with a fixed concentration of the AR agonist (to induce reporter gene expression) in the presence of varying concentrations of the test compound.

-

Incubation: The cells are incubated for 18-24 hours to allow for gene transcription and protein expression.

-

Cell Lysis: The cell culture medium is removed, and the cells are lysed to release the luciferase enzyme.

-

Luminescence Measurement: The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced luciferase activity (IC50) is calculated.

Visualizing the Molecular Landscape

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that plays a crucial role in normal male development and in the progression of prostate cancer.[5] Upon binding to androgens like testosterone or dihydrotestosterone (DHT), the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[5][6] In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes involved in cell proliferation and survival.[5][7] this compound, as a non-steroidal antagonist, competitively binds to the AR, preventing its activation by endogenous androgens and subsequent downstream signaling.

References

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PF-998425 - Biochemicals - CAT N°: 31442 [bertin-bioreagent.com]

- 5. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of (Rac)-PF-998425: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of (Rac)-PF-998425, a potent and selective non-steroidal androgen receptor (AR) antagonist. The information presented herein is intended to support research and development efforts in fields such as dermatology and oncology.

This compound, with the chemical name 4-((1R,2R)-2-hydroxycyclohexyl)-2-(trifluoromethyl)benzonitrile, has been identified as a promising agent for conditions driven by androgen receptor activity.[1] This document summarizes its binding affinity, cellular activity, and selectivity, and provides detailed experimental protocols for its in vitro evaluation.

Data Presentation

The following tables summarize the quantitative data for the in vitro activity of this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Parameter | Value (nM) |

| Androgen Receptor Binding Assay | IC50 | 26 - 37 |

| Androgen Receptor Cellular Assay | IC50 | 43 - 90 |

Note: The range of values reflects data from multiple sources.[1][2][3][4]

Table 2: Receptor Selectivity of this compound

| Receptor | Parameter | Value (nM) | Selectivity (fold vs. AR) |

| Androgen Receptor | IC50 | 26 | - |

| Progesterone Receptor | IC50 | >10,000 | >384 |

Experimental Protocols

The following are representative protocols for the in vitro characterization of androgen receptor antagonists like this compound. It is important to note that these are generalized methods, and specific experimental conditions may have varied in the original characterization of the compound.

Androgen Receptor (AR) Competitive Binding Assay

Objective: To determine the binding affinity of this compound to the androgen receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Receptor Source: Cytosol from rat ventral prostate or recombinant human androgen receptor.

-

Radioligand: [³H]-R1881 (a synthetic androgen).

-

Test Compound: this compound.

-

Assay Buffer: Tris-HCl buffer with additives to stabilize the receptor.

-

Scintillation Cocktail.

-

96-well plates.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-R1881, and the serially diluted this compound.

-

Add the receptor preparation to initiate the binding reaction.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Separate the bound from the unbound radioligand. This can be achieved by methods such as filtration or precipitation.

-

Add scintillation cocktail to the wells containing the bound radioligand.

-

Measure the radioactivity in each well using a scintillation counter.

-

The data is then analyzed to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]-R1881.

Androgen Receptor (AR) Functional Cellular Assay

Objective: To assess the ability of this compound to antagonize androgen-induced transcriptional activity in a cellular context.

Materials:

-

Cell Line: A human cell line that endogenously or recombinantly expresses the androgen receptor and contains an androgen-responsive reporter gene construct (e.g., luciferase or beta-galactosidase).

-

Cell Culture Medium: Appropriate medium for the chosen cell line.

-

Agonist: Dihydrotestosterone (DHT) or another synthetic androgen.

-

Test Compound: this compound.

-

Lysis Buffer.

-

Luciferase Assay Reagent (if using a luciferase reporter).

-

Luminometer.

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of this compound for a defined pre-incubation period.

-

Add a fixed concentration of the androgen agonist (e.g., DHT) to stimulate the androgen receptor.

-

Incubate the cells for a sufficient time to allow for reporter gene expression.

-

Lyse the cells to release the reporter protein.

-

Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).

-

Measure the reporter signal (e.g., luminescence) using a plate reader.

-

The data is analyzed to determine the IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-induced reporter activity.

Mandatory Visualizations

Androgen Receptor Signaling Pathway and Antagonism by this compound

Caption: Antagonistic action of this compound on the AR signaling pathway.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro characterization of this compound.

References

- 1. Rational design and synthesis of 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile (PF-998425), a novel, nonsteroidal androgen receptor antagonist devoid of phototoxicity for dermatological indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Preparation of 4-aryl-2-trifluoromethylbenzonitrile derivatives as androgen receptor antagonists for topical suppression of sebum production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of analogues of 5'-([(Z)-4-amino-2-butenyl]methylamino)-5'-deoxyadenosine as inhibitors of tumor cell growth, trypanosomal growth, and HIV-1 infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-PF-998425 for Androgenetic Alopecia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androgenetic alopecia (AGA), commonly known as male or female pattern hair loss, is a prevalent condition characterized by the progressive miniaturization of hair follicles. This process is heavily influenced by androgens, particularly dihydrotestosterone (DHT), and the androgen receptor (AR). (Rac)-PF-998425 is a potent, selective, non-steroidal androgen receptor antagonist that has emerged as a promising candidate for the topical treatment of AGA and other androgen-related dermatological conditions. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and relevant biological pathways.

Core Compound Data: this compound and its Active Enantiomer

This compound is a racemic mixture. The biological activity primarily resides in the (-)-enantiomer, also referred to as PF-998425 or (-)-6a in some literature.[1][2][3] The following tables summarize the key quantitative data for both the racemate and the active enantiomer.

Table 1: In Vitro Activity of this compound and PF-998425

| Compound | Assay Type | Target | IC50 (nM) | Reference |

| This compound | AR Binding Assay | Androgen Receptor | 26 | [3] |

| This compound | Cellular Assay | Androgen Receptor | 90 | [3] |

| PF-998425 ((-)-6a) | AR Binding Assay | Androgen Receptor | 37 | [3] |

| PF-998425 ((-)-6a) | Cellular Assay | Androgen Receptor | 43 | [3] |

| PF-998425 | Progesterone Receptor Binding | Progesterone Receptor | >10,000 |

Table 2: In Vivo Efficacy of PF-998425

| Animal Model | Indication | Administration | Dosage | Outcome | Reference |

| C3H/HeN Mouse | Hair Growth Promotion | Topical | 3% (twice daily) | Increased hair growth | [1] |

| Male Golden Syrian Hamster | Sebum Reduction | Topical | 0.4% (twice daily) | Reduced ear sebum (ED50) | [1] |

Mechanism of Action and Signaling Pathways

Androgenetic alopecia is primarily driven by the binding of DHT to the androgen receptor in dermal papilla cells of the hair follicle. This interaction triggers a cascade of events leading to the miniaturization of the hair follicle and a shortened anagen (growth) phase of the hair cycle. This compound, as a competitive antagonist of the androgen receptor, directly inhibits this initial step.

The binding of androgens to the AR leads to the downstream modulation of several key signaling pathways, including the Wnt/β-catenin and Transforming Growth Factor-beta (TGF-β) pathways. The Wnt/β-catenin pathway is crucial for maintaining the anagen phase and promoting hair follicle stem cell proliferation. Androgen-activated AR can suppress this pathway, contributing to hair loss. Conversely, androgens can induce the expression of TGF-β1 and TGF-β2, which are potent inhibitors of hair follicle growth and promote the catagen (regression) phase.

By blocking the androgen receptor, this compound is hypothesized to prevent the androgen-induced suppression of Wnt/β-catenin signaling and the upregulation of inhibitory factors like TGF-β, thereby promoting a healthy hair growth cycle.

Caption: Androgen Receptor Signaling in Androgenetic Alopecia.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of a test compound to the androgen receptor using a radioligand competition format.

Materials:

-

Human recombinant Androgen Receptor (AR)

-

[3H]-Mibolerone (radioligand)

-

Test compound (e.g., this compound)

-

Unlabeled DHT (for non-specific binding)

-

Assay Buffer (e.g., TEGD buffer with protease inhibitors)

-

Scintillation vials and scintillation fluid

-

Multi-well plates (e.g., 96-well)

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound and unlabeled DHT in the assay buffer.

-

In a multi-well plate, add a fixed concentration of human recombinant AR to each well.

-

Add the diluted test compound or unlabeled DHT to the respective wells.

-

Add a fixed concentration of [3H]-Mibolerone to all wells.

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 16-24 hours).

-

Separate the bound from free radioligand using a suitable method (e.g., hydroxylapatite filtration).

-

Transfer the filter paper from each well into a scintillation vial.

-

Add scintillation fluid to each vial and vortex.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value.

Androgen Receptor Transcriptional Activation Assay (Cellular Assay)

This protocol describes a cell-based assay to measure the ability of a compound to antagonize androgen-induced transcriptional activation of a reporter gene.

Materials:

-

A suitable mammalian cell line expressing the androgen receptor (e.g., PC-3 cells stably transfected with human AR).

-

A reporter plasmid containing an androgen-responsive element (ARE) driving a reporter gene (e.g., luciferase).

-

Transfection reagent.

-

Cell culture medium and supplements.

-

DHT (agonist).

-

Test compound (e.g., this compound).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Co-transfect the cells with the AR expression vector (if not stably expressed) and the ARE-reporter plasmid using a suitable transfection reagent.

-

After transfection, replace the medium with a fresh medium containing a fixed concentration of DHT (e.g., a concentration that gives 80% of the maximal response).

-

Add serial dilutions of the test compound to the wells. Include appropriate controls (vehicle, DHT alone).

-

Incubate the cells for 24-48 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

-

Calculate the percentage of inhibition of DHT-induced luciferase activity at each concentration of the test compound and determine the IC50 value.

Testosterone-Induced Alopecia Mouse Model

This in vivo model is used to evaluate the efficacy of compounds in preventing or reversing androgen-induced hair loss.

Materials:

-

Male C57BL/6 mice (or other suitable strain).

-

Testosterone propionate (or DHT).

-

Vehicle for testosterone administration (e.g., corn oil).

-

Test compound formulated for topical or systemic administration.

-

Hair removal cream or clippers.

-

Digital camera for documentation.

-

Image analysis software.

Procedure:

-

Acclimatize the mice for at least one week.

-

Synchronize the hair growth cycle of the mice by depilating a defined area on the dorsal skin.

-

Divide the mice into treatment groups (e.g., vehicle control, testosterone + vehicle, testosterone + test compound).

-

Administer testosterone subcutaneously or intraperitoneally daily to induce an alopecic phenotype.

-

Administer the test compound (e.g., topically to the depilated area) according to the desired dosing regimen.

-

Monitor and photograph the dorsal skin of the mice at regular intervals (e.g., weekly) for a predefined period (e.g., 21-28 days).

-

At the end of the study, euthanize the mice and collect skin samples for histological analysis (e.g., H&E staining to assess hair follicle morphology and staging).

-

Quantify hair regrowth using visual scoring or image analysis of the photographs.

Hamster Ear Sebum Reduction Assay

This model utilizes the sebaceous glands in the hamster ear, which are responsive to androgens, to assess the effect of compounds on sebum production.

Materials:

-

Male Syrian golden hamsters.

-

Test compound formulated for topical application.

-

Vehicle control.

-

Solvent for sebum extraction (e.g., hexane or acetone).

-

Analytical balance.

-

Optional: Histological equipment for sebaceous gland size measurement.

Procedure:

-

Acclimatize the hamsters for at least one week.

-

Divide the hamsters into treatment groups.

-

Apply the test compound or vehicle topically to a defined area of one ear daily for a specified period (e.g., 14-21 days). The contralateral ear can serve as an internal control.

-

At the end of the treatment period, euthanize the hamsters.

-

Excise the treated and control ears.

-

Extract the sebum from the ears using a suitable solvent.

-

Evaporate the solvent and weigh the residual sebum to determine the total amount.

-

Alternatively, skin biopsies can be taken for histological analysis to measure the size of the sebaceous glands.

-

Calculate the percentage reduction in sebum production or sebaceous gland size in the treated group compared to the control group to determine the efficacy of the test compound.

Drug Discovery and Development Workflow

The identification and development of a non-steroidal androgen receptor antagonist like this compound typically follows a structured workflow.

Caption: AR Antagonist Development Workflow.

Synthesis and Chirality

This compound is synthesized as a racemic mixture. The initial synthesis involves the condensation of 4-fluoro-2-(trifluoromethyl)benzonitrile with cyclohexanone, followed by reduction. The resulting cis- and trans-isomers are separated, with the cis-isomer being the active precursor. The racemic cis-isomer is then resolved to isolate the potent (-)-enantiomer, PF-998425. This chiral separation is crucial as the (+)-enantiomer is inactive.[3]

Caption: Synthesis and Resolution of PF-998425.

Conclusion

This compound is a well-characterized androgen receptor antagonist with demonstrated preclinical efficacy for promoting hair growth and reducing sebum production. Its potent and selective mechanism of action, coupled with a favorable profile for topical application, makes it a significant tool for researchers in the field of dermatology and drug development for androgen-mediated conditions like androgenetic alopecia. The experimental protocols and pathway information provided in this guide offer a comprehensive resource for scientists investigating this compound and the broader mechanisms of androgen action in the skin.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Rational design and synthesis of 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile (PF-998425), a novel, nonsteroidal androgen receptor antagonist devoid of phototoxicity for dermatological indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

The Effect of (Rac)-PF-998425 on Hair Follicle Dermal Papilla Cells: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-PF-998425 is a potent and selective nonsteroidal androgen receptor (AR) antagonist that has garnered attention for its potential therapeutic application in androgenetic alopecia. This technical guide provides a comprehensive overview of the putative effects of this compound on hair follicle dermal papilla cells (HFDPCs), the key mesenchymal cells that regulate hair follicle cycling and growth. While direct experimental data on the interaction of this compound with HFDPCs is limited in publicly available literature, this document extrapolates its expected mechanism of action based on its function as an AR antagonist and the well-established role of androgen signaling in HFDPC pathophysiology. This guide summarizes the current understanding of androgen action in HFDPCs, presents hypothesized quantitative outcomes of this compound treatment, details relevant experimental protocols for future research, and provides visual representations of the involved signaling pathways and experimental workflows.

Introduction: The Role of Dermal Papilla Cells and Androgen Signaling in Hair Follicle Cycling

The hair follicle undergoes a cyclical process of growth (anagen), regression (catagen), and rest (telogen). This cycle is orchestrated by complex interactions between the epithelial and mesenchymal compartments of the follicle. At the heart of this regulation are the dermal papilla cells, a specialized population of fibroblasts located at the base of the hair follicle. HFDPCs produce and respond to a variety of signaling molecules that control the proliferation and differentiation of follicular keratinocytes, thereby dictating the phase of the hair cycle.

Androgens, particularly dihydrotestosterone (DHT), are key regulators of hair growth and are centrally implicated in the pathogenesis of androgenetic alopecia (AGA). In genetically predisposed individuals, DHT binds to the androgen receptor (AR) in HFDPCs of scalp hair follicles. This binding triggers a cascade of events that ultimately leads to the miniaturization of the hair follicle, a shortened anagen phase, and a prolongation of the telogen phase, resulting in progressive hair thinning.

The AR is a ligand-activated transcription factor. Upon binding to androgens like DHT, the AR translocates to the nucleus and modulates the expression of a suite of target genes. In HFDPCs, this includes genes that influence cell proliferation, survival, and the secretion of paracrine factors that communicate with surrounding epithelial cells.

This compound: A Potent Androgen Receptor Antagonist

This compound is a nonsteroidal compound that acts as a competitive antagonist of the androgen receptor. By binding to the AR, it prevents the binding of endogenous androgens like DHT, thereby inhibiting the downstream signaling cascade. The racemic mixture, this compound, and its individual enantiomers have demonstrated high affinity for the AR.

Table 1: In Vitro Activity of PF-998425

| Assay Type | Compound | IC50 (nM) | Reference |

| Androgen Receptor Binding | PF-998425 | 37 | [1][2] |

| Androgen Receptor Cellular Assay | PF-998425 | 43 | [1][2] |

| Androgen Receptor Binding | This compound | 26 | [3] |

| Androgen Receptor Cellular Assay | This compound | 90 | [3] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The antagonistic activity of this compound at the AR is the basis for its therapeutic potential in AGA. By blocking the effects of DHT in HFDPCs, it is hypothesized to counteract the molecular drivers of hair follicle miniaturization and promote a healthier hair growth cycle.

Hypothesized Effects of this compound on Hair Follicle Dermal Papilla Cells

Based on its mechanism as an AR antagonist, the following effects of this compound on HFDPCs are proposed:

Reversal of Androgen-Induced Gene Expression Changes

Androgen signaling in HFDPCs leads to the upregulation of genes that inhibit hair growth and the downregulation of genes that promote it. This compound is expected to reverse these changes.

Table 2: Hypothesized Gene Expression Changes in HFDPCs Treated with this compound in the Presence of DHT

| Gene Target | Function | Expected Change with DHT | Expected Change with this compound + DHT |

| DKK1 | Wnt signaling inhibitor | ↑ | ↓ |

| TGF-β1 | Inhibits keratinocyte proliferation | ↑ | ↓ |

| IL-6 | Pro-inflammatory cytokine, inhibits hair growth | ↑ | ↓ |

| IGF-1 | Promotes hair growth | ↓ | ↑ |

| FGF-7 (KGF) | Stimulates keratinocyte proliferation | ↓ | ↑ |

| β-catenin | Key component of the Wnt signaling pathway | ↓ | ↑ |

Modulation of Cell Proliferation and Survival

Androgens have been shown to inhibit the proliferation of HFDPCs from balding scalps. By blocking AR signaling, this compound is anticipated to promote the proliferation and survival of these cells, thereby maintaining a healthy dermal papilla and supporting the anagen phase.

Restoration of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a critical driver of hair follicle development and anagen maintenance. Androgens are known to suppress this pathway in HFDPCs, in part by upregulating the Wnt inhibitor DKK1. As an AR antagonist, this compound is expected to disinhibit the Wnt/β-catenin pathway, leading to increased levels of active β-catenin and the expression of its target genes, which are crucial for hair growth.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound on HFDPCs.

Cell Culture of Human Hair Follicle Dermal Papilla Cells

-

Isolation: Isolate HFDPCs from human scalp skin biopsies obtained from individuals with androgenetic alopecia. The dermal papilla is micro-dissected from the hair follicle bulb under a stereomicroscope.

-

Culture Medium: Culture the isolated cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1 ng/mL basic fibroblast growth factor (bFGF).

-

Incubation: Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage the cells upon reaching 80-90% confluency using 0.25% Trypsin-EDTA. Experiments should be conducted with cells at early passages (P3-P6) to maintain their phenotypic characteristics.

Cell Proliferation Assay (MTT Assay)

-

Seeding: Seed HFDPCs into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Starve the cells in serum-free DMEM for 24 hours. Then, treat the cells with various concentrations of this compound (e.g., 1, 10, 100, 1000 nM) in the presence or absence of DHT (e.g., 10 nM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Minoxidil).

-

Incubation: Incubate the cells for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

Cell Treatment: Seed HFDPCs in 6-well plates and treat with this compound and/or DHT as described for the proliferation assay.

-

RNA Extraction: After 24-48 hours of treatment, extract total RNA from the cells using a suitable RNA isolation kit (e.g., TRIzol reagent).

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qRT-PCR: Perform quantitative real-time PCR using a SYBR Green-based master mix and specific primers for target genes (e.g., DKK1, TGF-β1, IL-6, IGF-1, FGF-7, β-catenin) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.

Western Blot Analysis for Protein Expression

-

Protein Extraction: Treat cells as described above, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration using a BCA protein assay kit.

-

Electrophoresis: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., AR, β-catenin, p-GSK3β) overnight at 4°C. Follow this with incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Androgen Receptor Signaling Pathway in Hair Follicle Dermal Papilla Cells.

Caption: Wnt/β-catenin Signaling Pathway in Hair Follicle Regulation.

Experimental Workflow

Caption: Experimental Workflow for a Preclinical Study.

Conclusion and Future Directions

This compound, as a potent and selective nonsteroidal androgen receptor antagonist, holds significant promise for the treatment of androgenetic alopecia. While direct experimental evidence of its effects on hair follicle dermal papilla cells is currently lacking in the public domain, its known mechanism of action allows for strong hypotheses to be formulated. It is expected that this compound will counteract the detrimental effects of androgens on HFDPCs by promoting their proliferation, restoring a pro-growth gene expression profile, and reactivating the crucial Wnt/β-catenin signaling pathway.

Future research should focus on conducting the in vitro studies outlined in this guide to provide direct evidence of these effects. Furthermore, ex vivo studies using human hair follicle organ cultures and in vivo studies in relevant animal models will be critical to fully elucidate the therapeutic potential of this compound for hair loss. Such studies will be invaluable for drug development professionals in advancing this compound through the preclinical and clinical trial phases.

References

- 1. Sex hormones and antiandrogens influence in vitro growth of dermal papilla cells and outer root sheath keratinocytes of human hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Androgen receptor inhibits the hair follicle induction potential of dermal papilla cells by binding with Tcf4 at the A574 binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Androgen Receptor Accelerates Premature Senescence of Human Dermal Papilla Cells in Association with DNA Damage | PLOS One [journals.plos.org]

The Role of (Rac)-PF-998425 and Androgen Receptor Antagonism in Sebaceous Gland Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sebaceous glands, key components of the pilosebaceous unit, are intricately regulated by androgens, which play a pivotal role in sebum production. Dysregulation of this process is a cornerstone in the pathophysiology of acne vulgaris. (Rac)-PF-998425 is a potent and selective nonsteroidal androgen receptor (AR) antagonist that holds promise for the topical treatment of androgen-mediated skin disorders like acne by controlling sebum production. Due to the limited availability of specific public data on this compound, this guide provides a comprehensive overview of the role of androgen receptor antagonists in sebaceous gland regulation, using data from closely related and well-studied compounds such as Clascoterone (Cortexolone 17α-propionate) and RU58841 as illustrative examples of the therapeutic class. This document details the underlying signaling pathways, presents quantitative data on the effects of AR antagonists, and provides detailed experimental protocols for the evaluation of such compounds.

Introduction: The Androgen Receptor in Sebaceous Gland Biology

The sebaceous gland is a critical site for androgen metabolism and action. Sebocytes, the primary cells of the sebaceous gland, express the necessary enzymatic machinery, including 17β-hydroxysteroid dehydrogenase and 5α-reductase type 1, to convert precursor androgens into the potent androgen dihydrotestosterone (DHT). DHT binds to the androgen receptor (AR), a ligand-dependent nuclear transcription factor, initiating a cascade of events that lead to increased sebocyte proliferation, differentiation, and lipogenesis, ultimately resulting in sebum production.

This compound is a nonsteroidal compound that acts as a competitive antagonist at the androgen receptor. By binding to the AR, it prevents the binding of endogenous androgens like DHT, thereby inhibiting the downstream signaling that drives sebaceous gland activity.

Mechanism of Action of Androgen Receptor Antagonists in Sebocytes

The primary mechanism of action of this compound and other AR antagonists in sebaceous glands is the competitive inhibition of the androgen receptor. This leads to a reduction in the transcription of androgen-responsive genes that are critical for sebocyte function.

Signaling Pathway

The androgen receptor signaling pathway in sebocytes is a key target for therapeutic intervention. The binding of an AR antagonist like this compound disrupts this pathway.

Methodological & Application

Application Notes and Protocols for (Rac)-PF-998425

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-PF-998425 is a potent and selective nonsteroidal antagonist of the Androgen Receptor (AR), a key regulator in various physiological and pathological processes.[1][2] This document provides detailed in vitro assay protocols to characterize the binding affinity and cellular activity of this compound and similar compounds. The provided methodologies are essential for researchers in oncology, dermatology, and endocrinology investigating AR-targeted therapies.

Mechanism of Action

The androgen receptor is a ligand-activated transcription factor. In its inactive state, it resides in the cytoplasm complexed with heat shock proteins (HSPs). Upon binding to androgens like dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from HSPs, dimerizes, and translocates to the nucleus. Within the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, leading to the recruitment of co-regulators and initiation of gene transcription. This compound acts as a competitive antagonist, binding to the ligand-binding domain of the AR and preventing the conformational changes necessary for its activation and subsequent downstream signaling.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound and its related enantiomer, PF-998425.

| Compound | Assay Type | Parameter | Value (nM) |

| This compound | AR Binding Assay | IC50 | 26[1][3] |

| AR Cellular Assay | IC50 | 90[1][3] | |

| PF-998425 | AR Binding Assay | IC50 | 37[2][4] |

| AR Cellular Assay | IC50 | 43[2][4] | |

| Progesterone Receptor Binding | IC50 | >10,000[3][4] |

IC50: The half-maximal inhibitory concentration, representing the concentration of the antagonist required to inhibit 50% of the specific binding or cellular response. A lower IC50 value indicates higher potency.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the AR ligand-binding domain (LBD).

Materials:

-

Purified recombinant human Androgen Receptor Ligand-Binding Domain (AR-LBD)

-

Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT)

-

Test Compound: this compound

-

Assay Buffer: Tris-HCl (pH 7.4) with protease inhibitors

-

Wash Buffer: Ice-cold Tris-HCl (pH 7.4)

-

Scintillation Cocktail

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Prepare a solution of AR-LBD and a fixed concentration of [³H]-DHT in the assay buffer.

-

-

Assay Plate Setup:

-

In a 96-well plate, add the AR-LBD/[³H]-DHT solution to each well.

-

Add the serially diluted this compound to the respective wells.

-

Include control wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled DHT).

-

-

Incubation:

-

Incubate the plate at 4°C for 16-24 hours to reach binding equilibrium.

-

-

Filtration and Washing:

-

Transfer the contents of the assay plate to a 96-well filter plate.

-

Rapidly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

-

AR-Mediated Transcriptional Reporter Assay

This cellular assay measures the ability of a test compound to inhibit the transcriptional activity of the AR in response to an agonist.

Materials:

-

Cell Line: A human cell line stably expressing the full-length human AR and a luciferase reporter gene under the control of an ARE-driven promoter (e.g., VCaP or engineered COS-1 cells).

-

Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

AR Agonist: Dihydrotestosterone (DHT)

-

Test Compound: this compound

-

Luciferase Assay Reagent

-

96-well white, clear-bottom cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Treat the cells with the serially diluted this compound.

-

Add a fixed, sub-maximal concentration of DHT to all wells except the vehicle control.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 18-24 hours.

-

-

Cell Lysis and Reporter Gene Assay:

-

Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to the cell lysate.

-

-

Detection:

-

Measure the luminescence in each well using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a measure of cell viability if necessary.

-

Calculate the percentage of inhibition of DHT-induced luciferase activity for each concentration of this compound.

-

Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

-

Visualizations

Caption: Androgen Receptor Signaling Pathway and Antagonist Inhibition.

Caption: In Vitro Assay Experimental Workflow.

References

Application Notes and Protocols for (Rac)-PF-998425 in a Cell-Based Androgen Receptor Antagonism Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-PF-998425 is a potent, selective, and nonsteroidal antagonist of the androgen receptor (AR), a key regulator in the progression of various androgen-dependent conditions. The androgen receptor, a ligand-activated transcription factor, plays a crucial role in the development and function of the prostate, as well as in the pathophysiology of prostate cancer and androgenetic alopecia. Upon binding to androgens like dihydrotestosterone (DHT), the AR translocates to the nucleus and activates the transcription of target genes. Antagonists of the AR, such as this compound, competitively inhibit this process, thereby blocking androgen-mediated cellular responses. This document provides detailed protocols for a cell-based reporter gene assay to characterize the antagonistic activity of this compound.

Principle of the Assay